4-Hydroxy-3-nitrophenylacetic acid

Description

4-Hydroxy-3-nitrophenylacetic acid is a natural product found in Sinapis alba, Jeotgalibacillus marinus, and Pyricularia oryzae with data available.

Properties

IUPAC Name |

2-(4-hydroxy-3-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHBHOSRLDPIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10463-20-4 | |

| Record name | 4-Hydroxy-3-nitrophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10463-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-hydroxy-3-nitrophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxy-3-nitrophenylacetic Acid: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Hydroxy-3-nitrophenylacetic acid (NHPAA), a key chemical intermediate with significant applications in immunological research and drug development. We will delve into its chemical structure and properties, explore its primary and alternative synthesis routes with detailed protocols, and discuss its role as a hapten in shaping our understanding of the immune response.

Introduction to 4-Hydroxy-3-nitrophenylacetic Acid (NHPAA)

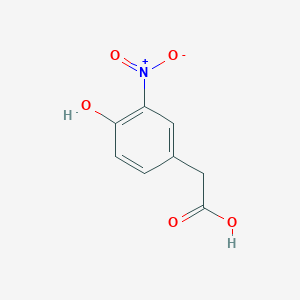

4-Hydroxy-3-nitrophenylacetic acid, also known as (4-hydroxy-3-nitrophenyl)acetic acid, is a nitrated derivative of 4-hydroxyphenylacetic acid.[1][2] Its chemical structure, featuring a phenylacetic acid backbone with hydroxyl and nitro functional groups on the aromatic ring, makes it a valuable tool in various scientific disciplines. Notably, NHPAA is widely recognized for its use as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[1][2] This property has made it instrumental in studying the fundamental principles of antibody production and affinity maturation.

Chemical Structure and Physicochemical Properties

The structure of NHPAA is characterized by an acetic acid group attached to a benzene ring, which is substituted with a hydroxyl group at position 4 and a nitro group at position 3.

Structure:

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₅ | [2] |

| Molecular Weight | 197.14 g/mol | [2] |

| CAS Number | 10463-20-4 | [2] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 146-148 °C | [3] |

| Solubility | Soluble in ethanol | [3] |

| pKa | 4.25±0.10 (Predicted) |

Synthesis of 4-Hydroxy-3-nitrophenylacetic Acid

The synthesis of NHPAA is most commonly achieved through the direct nitration of 4-hydroxyphenylacetic acid. An alternative conceptual approach involves the Willgerodt-Kindler reaction, starting from 4-hydroxy-3-nitroacetophenone.

Primary Synthesis Route: Nitration of 4-Hydroxyphenylacetic Acid

This method relies on the electrophilic aromatic substitution of 4-hydroxyphenylacetic acid using a nitrating agent. The hydroxyl group is an activating, ortho-, para-director, while the acetic acid group is a deactivating, meta-director. The nitration occurs predominantly at the position ortho to the strongly activating hydroxyl group.

Reaction Scheme:

A simplified reaction scheme for the nitration of 4-hydroxyphenylacetic acid.

This protocol is adapted from established laboratory procedures.[1][4]

Materials:

-

4-Hydroxyphenylacetic acid

-

Fuming nitric acid

-

Glacial acetic acid

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beaker

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane mixture)

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 4-hydroxyphenylacetic acid in glacial acetic acid.

-

Cool the solution in an ice bath to approximately 10°C.[4]

-

Slowly add fuming nitric acid dropwise to the cooled solution using a dropping funnel while maintaining the temperature. The slow addition is crucial to control the exothermic reaction and prevent over-nitration.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for approximately one hour. A precipitate may form during this time.[1]

-

Pour the reaction mixture into a beaker of cold water to precipitate the product fully.

-

Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to yield yellow, needle-like crystals of 4-hydroxy-3-nitrophenylacetic acid.[1][4]

Causality Behind Experimental Choices:

-

Glacial Acetic Acid as Solvent: It is a polar solvent that can dissolve the starting material and is relatively inert to the nitrating agent under these conditions.

-

Low Temperature Control: The nitration of phenolic compounds is a highly exothermic and fast reaction. Cooling the reaction mixture prevents the formation of undesired byproducts and ensures regioselectivity.

-

Slow Addition of Nitric Acid: This allows for better control of the reaction temperature and prevents a runaway reaction.

Alternative Synthesis Route: The Willgerodt-Kindler Reaction Approach

An alternative, multi-step synthesis can be envisioned starting from 4-hydroxy-3-nitroacetophenone. This route utilizes the Willgerodt-Kindler reaction, which converts aryl ketones into thioamides, followed by hydrolysis to the corresponding carboxylic acid.[5][6][7]

Conceptual Workflow:

Conceptual workflow for the synthesis of NHPAA via the Willgerodt-Kindler reaction.

Step 1: Synthesis of the Thioamide Intermediate

The first step would involve the reaction of 4-hydroxy-3-nitroacetophenone with sulfur and a secondary amine, such as morpholine, to form the corresponding thioamide.[6][8]

Step 2: Hydrolysis to 4-Hydroxy-3-nitrophenylacetic Acid

The resulting thioamide intermediate would then be hydrolyzed under acidic or basic conditions to yield the final product, 4-hydroxy-3-nitrophenylacetic acid.[6]

This alternative route, while longer, can be advantageous if the starting acetophenone derivative is more readily available or if the direct nitration of 4-hydroxyphenylacetic acid proves to be low-yielding or produces difficult-to-separate isomers in a particular application.

Applications in Research and Drug Development

The primary application of NHPAA is in the field of immunology, where it serves as a model hapten, often abbreviated as NP (from nitrophenyl).[9][10][11]

Key Applications:

-

Studying Humoral Immunity: By conjugating NHPAA to a carrier protein like chicken gamma-globulin (CGG) or keyhole limpet hemocyanin (KLH), researchers can immunize model organisms, such as mice, and study the subsequent antibody response.[9][11] This allows for the investigation of:

-

Antibody Affinity Maturation: Tracking the changes in antibody affinity for the NP hapten over time.[9]

-

Antibody Specificity: Examining how the immune system generates antibodies that can distinguish between closely related haptens.[9][10]

-

Isotype Switching: Observing the switch from IgM to IgG or other antibody isotypes during the immune response.

-

-

T-Cell Responses: NHPAA has also been used to study hapten-specific T-cell responses, including the induction of suppressor T-cells.[12]

-

Idiotypic Networks: The immune response to the NP hapten has been a valuable model for studying the network of interactions between different antibody molecules based on their unique antigen-binding sites (idiotypes).[12][13]

-

Synthesis of Derivatives: NHPAA serves as a starting material for the synthesis of other molecules, such as 4-hydroxy-3-nitrophenylacetyl caproic acid, for further biological studies.[3] A related compound, 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP), which is synthesized from 4-hydroxyphenylacetic acid, is also a widely used hapten in immunological research.[14][15]

Conclusion

4-Hydroxy-3-nitrophenylacetic acid is a versatile chemical compound with a well-defined structure and established synthesis protocols. Its role as a model hapten has been invaluable in advancing our understanding of the adaptive immune system. The straightforward synthesis and the ability to conjugate it to carrier molecules make it an essential tool for researchers in immunology and related fields. This guide provides the foundational knowledge for the synthesis and application of NHPAA, empowering scientists to leverage this important molecule in their research endeavors.

References

-

PrepChem. Synthesis of 4-hydroxy-3-nitrophenyl acetic acid. Available from: [Link]

-

Brownstone, A., Mitchison, N. A., & Pitt-Rivers, R. (1966). Chemical and serological studies with an iodine-containing synthetic immunological determinant 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP) and related compounds. Immunology, 10(5), 465–479. Available from: [Link]

-

Mäkelä, O., & Karjalainen, K. (1977). Maturation of the immune response to (4-hydroxy-3-nitrophenyl)-acetyl (NP) haptens in C57BL/6 mice. Immunological reviews, 34, 119–138. Available from: [Link]

-

Brownstone, A., Mitchison, N. A., & Pitt-Rivers, R. (1966). Biological studies with an iodine-containing synthetic immunological determinant 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP) and related compounds. Immunology, 10(5), 481–492. Available from: [Link]

-

Weinberger, J. Z., Benacerraf, B., & Dorf, M. E. (1980). Hapten-specific T-cell responses to 4-hydroxy-3-nitrophenyl acetyl. II. Demonstration of idiotypic determinants on suppressor T cells. The Journal of experimental medicine, 151(6), 1413–1423. Available from: [Link]

-

Sunday, M. E., Benacerraf, B., & Dorf, M. E. (1981). Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl. The Journal of experimental medicine, 153(4), 811–822. Available from: [Link]

-

Okuda, K., Minami, M., & Dorf, M. E. (1984). 4-Hydroxy-3-nitrophenyl (NP) acetyl-hapten specific lymphocyte proliferation. I. Mice bearing Igh-1b allotype can cross-react with 4-hydroxy-5-iodo-3-nitrophenyl (NIP) acetyl hapten. Microbiology and immunology, 28(4), 471–479. Available from: [Link]

-

SynArchive. Willgerodt-Kindler Reaction. Available from: [Link]

-

Wikipedia. Willgerodt rearrangement. Available from: [Link]

-

Organic Chemistry Portal. Willgerodt-Kindler Reaction. Available from: [Link]

- Google Patents. CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone.

-

Alevy, Y. G., & Bellone, C. J. (1980). Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl. VII. Idiotype-specific suppression of plaque-forming cell responses. The Journal of experimental medicine, 151(3), 528–541. Available from: [Link]

-

Hansen, P. E., Berg, A., & Nielsen, J. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction. 1. Acta Chemica Scandinavica, Series B, 40, 534-544. Available from: [Link]

-

MSU Chemistry. Willgerodt-Kindler Reaction. Available from: [Link]

-

PubChem. 4-Hydroxy-3-nitrophenylacetic acid. Available from: [Link]

Sources

- 1. 4-HYDROXY-3-NITROPHENYLACETIC ACID | 10463-20-4 [chemicalbook.com]

- 2. 4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-羟基-3-硝基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. synarchive.com [synarchive.com]

- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. Maturation of the immune response to (4-hydroxy-3-nitrophenyl)-acetyl (NP) haptens in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Hydroxy-3-nitrophenyl (NP) acetyl-hapten specific lymphocyte proliferation. I. Mice bearing Igh-1b allotype can cross-react with 4-hydroxy-5-iodo-3-nitrophenyl (NIP) acetyl hapten - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hapten-specific T-cell responses to 4-hydroxy-3-nitrophenyl acetyl. II. Demonstration of idiotypic determinants on suppressor T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl. VII. Idiotype-specific suppression of plaque-forming cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical and serological studies with an iodine-containing synthetic immunological determinant 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP) and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological studies with an iodine-containing synthetic immunological determinant 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP) and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxy-3-nitrophenylacetic acid as a hapten in immunology

An In-Depth Technical Guide to 4-Hydroxy-3-nitrophenylacetic Acid (NP) as a Hapten in Immunology

Introduction: The Power of a Model System

In the intricate landscape of immunology, the study of B cell activation, affinity maturation, and immunological memory requires robust and reproducible model systems. Haptens, small molecules that are immunogenic only when coupled to a larger carrier protein, provide an invaluable tool for dissecting these complex processes with precision[1]. Among the various hapten-carrier systems, the 4-hydroxy-3-nitrophenylacetic acid (NP) system stands out as a cornerstone of immunological research. Its enduring utility stems from the remarkably stereotyped and well-characterized immune response it elicits, particularly in the C57BL/6 mouse strain. This guide provides a comprehensive technical overview of the NP hapten system, from the chemical principles of antigen preparation to the detailed analysis of the sophisticated B cell response it provokes.

Part 1: The Unique Nature of the Anti-NP Immune Response

The NP hapten, when conjugated to a protein carrier, initiates a cascade of events culminating in a highly specific and evolving antibody response. The characteristics of this response are dependent on the nature of the carrier, which dictates the requirement for T cell help.

T-Dependent vs. T-Independent Responses

The immunological outcome of NP immunization is critically dependent on the carrier molecule. This dichotomy provides a powerful experimental axis to study different facets of B cell activation.

-

T-Cell Dependent (TD) Response: When NP is conjugated to a complex protein carrier like Keyhole Limpet Hemocyanin (KLH) or Ovalbumin (OVA), it elicits a T-cell dependent response[2]. This pathway is essential for the development of a mature, high-affinity antibody response and is characterized by the formation of germinal centers (GCs), isotype switching, somatic hypermutation (SHM), and the generation of long-lived memory B cells and plasma cells[3][4][5]. The carrier protein provides the peptide epitopes that are presented by B cells to cognate CD4+ T helper cells, which in turn provide the necessary co-stimulation for B cell proliferation and differentiation[5][6].

-

T-Cell Independent (TI) Response: Conversely, when NP is conjugated to a polymeric antigen with repeating epitopes, such as Ficoll, it elicits a T-cell independent response[7][8][9]. This type of response is characterized by the rapid production of predominantly low-affinity IgM antibodies and does not typically result in robust affinity maturation, somatic hypermutation, or long-term memory[7][8]. The repetitive structure of the TI antigen can directly cross-link B cell receptors (BCRs) to a sufficient degree to activate the B cell without T cell help[6].

This experimental bifurcation makes the NP system ideal for comparing the cellular and molecular requirements of these two fundamental pathways of humoral immunity.

Hallmarks of the T-Dependent Anti-NP Response in C57BL/6 Mice

Immunization of C57BL/6 mice with an NP-protein conjugate triggers a remarkably predictable primary B cell response, making it a powerful model for studying B cell selection and evolution.

-

Restricted V-Gene Usage: The primary anti-NP response is dominated by B cells utilizing a specific heavy chain variable gene segment, IGHV1-72 (formerly known as V186.2)[3][4][10]. This genetic restriction simplifies the tracking and analysis of the antigen-specific B cell population.

-

Lambda Light Chain Dominance: A defining feature of the primary anti-NP response is the preferential use of the lambda (λ) light chain[7]. This is unusual, as the mouse antibody repertoire is generally dominated by kappa (κ) light chains. This bias provides another convenient marker for identifying primary anti-NP B cells.

-

Affinity Maturation and the W33L Mutation: The germinal center reaction to NP-protein conjugates is a classic model for affinity maturation—the process by which the average affinity of antibodies for their antigen increases over time. This process is driven by somatic hypermutation of the immunoglobulin variable region genes, followed by the selection of B cells with higher-affinity BCRs[3][4]. In the anti-NP response, a single point mutation in the IGHV1-72 gene segment at codon 33, resulting in a tryptophan (W) to leucine (L) amino acid substitution (W33L), is recurrently selected. This single mutation is sufficient to increase the antibody's affinity for NP by approximately 10-fold, serving as a clear molecular marker for affinity-based selection within the germinal center[3][4][10].

-

Heteroclitic Fine Specificity: Early, unmutated anti-NP antibodies exhibit "heteroclitic" binding. They bind with a higher affinity to a related hapten, 4-hydroxy-5-iodo-3-nitrophenylacetic acid (NIP), than to NP itself[5]. As affinity maturation proceeds, the specificity shifts, and later-stage, high-affinity antibodies often show increased or equal affinity for NP (homoclitic specificity). This phenomenon allows researchers to track the qualitative evolution of the antibody response.

Part 2: Core Methodologies - A Practical Guide

This section provides detailed, field-proven protocols for the key experimental workflows involved in using the NP-hapten system.

Preparation of NP-Carrier Conjugates

The foundation of any study using the NP system is the successful conjugation of the hapten to a carrier protein. This is a two-step process: first, the carboxylic acid group of NP is activated, typically by creating an N-Hydroxysuccinimide (NHS) ester (NP-O-Su). Second, the activated NP-O-Su is reacted with the carrier protein, where it forms stable amide bonds with primary amine groups on lysine residues.

Causality: This protocol is synthesized from established principles of carbodiimide chemistry for NHS-ester formation and subsequent amine coupling. The goal is to create a reactive intermediate (NP-O-Su) that efficiently couples to the carrier protein under mild conditions, preserving the protein's immunogenicity.

Materials:

-

4-hydroxy-3-nitrophenylacetic acid (NP-OH)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dioxane or Dimethylformamide (DMF)

-

Carrier Protein (e.g., KLH or OVA)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium Bicarbonate Buffer (0.1 M, pH 8.3)

-

Dialysis tubing (10-14 kDa MWCO)

Procedure:

-

Activation of NP (Synthesis of NP-O-Su):

-

In a dry glass vial, dissolve 4-hydroxy-3-nitrophenylacetic acid (NP-OH) and N-Hydroxysuccinimide (NHS) in anhydrous dioxane or DMF at equimolar concentrations (e.g., 0.1 M).

-

Add a molar equivalent of DCC or EDC to the solution.

-

Stir the reaction at room temperature for 12-18 hours in the dark. A white precipitate (dicyclohexylurea, if using DCC) will form.

-

Filter the reaction mixture to remove the urea byproduct. The resulting filtrate contains the activated NP-O-Su. This solution should be used immediately for conjugation.

-

-

Preparation of Carrier Protein:

-

Conjugation Reaction:

-

While gently stirring the protein solution, slowly add the NP-O-Su solution dropwise. The molar ratio of NP-O-Su to protein will determine the hapten density. For a typical immunization, a ratio of 15-25 haptens per 100 kDa of protein is a good starting point (e.g., for OVA, ~40 kDa, aim for 6-10 NP molecules per OVA).

-

Allow the reaction to proceed for 4-6 hours at room temperature, or overnight at 4°C, with continuous gentle stirring.

-

-

Purification of the NP-Conjugate:

-

Transfer the reaction mixture to dialysis tubing.

-

Dialyze extensively against PBS (pH 7.4) at 4°C for 48-72 hours, with at least 4-5 changes of buffer. This removes unreacted NP-O-Su and other small molecules.

-

After dialysis, determine the protein concentration (e.g., using a BCA assay) and the haptenation ratio via spectrophotometry by measuring absorbance at approximately 430 nm (for the phenolate form of NP at alkaline pH).

-

Store the purified NP-KLH or NP-OVA at -20°C or -80°C in small aliquots.

-

Immunization for Induction of a Germinal Center Response

Causality: The goal of this protocol is to elicit a robust T-dependent immune response, leading to the formation of large, active germinal centers. A single intraperitoneal injection of NP-KLH emulsified in alum adjuvant is a standard and effective method. Alum promotes a strong Th2-biased response, which is conducive to GC formation and antibody production.

Materials:

-

NP-KLH conjugate (prepared as above)

-

Alum Adjuvant (e.g., Imject™ Alum)

-

Sterile, endotoxin-free PBS

-

C57BL/6 mice (8-12 weeks old)

Procedure:

-

Preparation of the Immunogen:

-

On the day of immunization, dilute the NP-KLH stock to the desired concentration in sterile PBS. A typical dose is 100 µg of NP-KLH per mouse.

-

Emulsify the NP-KLH solution with an equal volume of alum adjuvant. This is typically done by vortexing or repeatedly pipetting the mixture until a stable, milky emulsion is formed. The final injection volume should be between 100-200 µL.

-

-

Immunization:

-

Administer the 100-200 µL of the NP-KLH/alum emulsion to each mouse via intraperitoneal (i.p.) injection.

-

-

Timeline for Analysis:

Analysis of the NP-Specific B-Cell Response

Causality: ELISA is a high-throughput method to quantify the titer and relative affinity of serum antibodies. By coating plates with NP conjugated to a different carrier (e.g., BSA) and using plates with different hapten densities (e.g., NP₂₅-BSA vs. NP₂-BSA), one can assess both the total anti-NP antibody level and the proportion of high-affinity antibodies[4]. High-affinity antibodies will bind effectively to low-density NP₂-BSA, while low-affinity antibodies require the avidity advantage of the high-density NP₂₅-BSA.

Procedure:

-

Plate Coating: Coat 96-well ELISA plates with 5-10 µg/mL of NP-BSA (e.g., NP₂₅-BSA for total Ig or NP₂-BSA for high-affinity Ig) in carbonate buffer overnight at 4°C.

-

Blocking: Wash the plates with PBS-Tween 20 (PBST) and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add serial dilutions of mouse serum (from immunized and control mice) to the wells and incubate for 1-2 hours.

-

Detection: Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the desired mouse immunoglobulin isotype (e.g., anti-mouse IgG1 or total IgG).

-

Development: After washing, add TMB substrate and allow the color to develop. Stop the reaction with sulfuric acid and read the absorbance at 450 nm. The ratio of binding to NP₂-BSA versus NP₂₅-BSA provides a measure of affinity maturation[4].

Causality: Multi-color flow cytometry allows for the precise identification and quantification of rare cell populations, such as antigen-specific GC B cells. The gating strategy is designed to first identify total B cells, then the GC B cell subset based on canonical surface markers, and finally the NP-specific cells within that gate using a fluorescently labeled NP-conjugate[3][4][9].

Experimental Workflow Diagram

Caption: Overall experimental workflow for studying the anti-NP immune response.

Staining Panel and Gating Strategy:

| Marker | Fluorochrome | Purpose |

| B220 (CD45R) | e.g., APC-Cy7 | Pan-B cell marker. |

| CD95 (Fas) | e.g., PE-Cy7 | Upregulated on GC B cells. |

| GL7 | e.g., FITC | Canonical marker for GC B cells. |

| IgD | e.g., PerCP-Cy5.5 | Downregulated on GC B cells; used to exclude naive B cells. |

| CD38 | e.g., PE | Low on GC B cells, distinguishes from plasma cells. |

| NP-PE | Phycoerythrin | Binds to NP-specific B cell receptors. |

| OVA-AF647 | Alexa Fluor 647 | Used as a "dump" reagent to gate out cells binding the carrier protein non-specifically. |

| Live/Dead Stain | e.g., Zombie Violet | To exclude dead cells from analysis. |

Procedure:

-

Prepare a single-cell suspension from the spleen of an immunized mouse.

-

Perform a red blood cell lysis.

-

Stain cells with a Live/Dead dye.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Stain with the cocktail of fluorescently-labeled antibodies and NP-PE/OVA-AF647.

-

Acquire data on a multi-color flow cytometer.

-

Gating Strategy:

-

Gate on lymphocytes based on Forward Scatter (FSC) and Side Scatter (SSC).

-

Gate on singlets using FSC-A vs FSC-H.

-

Gate on live cells (negative for the Live/Dead stain).

-

Gate on B220+ cells to identify the B cell population.

-

From the B220+ gate, identify Germinal Center (GC) B cells as GL7+ and CD95+ .

-

Within the GC B cell gate, identify NP-specific cells as NP-PE+ and OVA-AF647- .

-

Germinal Center B Cell Selection Diagram

Sources

- 1. peptide KLH conjugates | Peptide Thiol Groups [biosyn.com]

- 2. interchim.fr [interchim.fr]

- 3. US5942628A - Method for the preparation of sulfo-N-hydroxy succinimade salts - Google Patents [patents.google.com]

- 4. Conjugates of double-stranded oligonucleotides with poly(ethylene glycol) and keyhole limpet hemocyanin: a model for treating systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Systemic and Mucosal Antibody Responses to Soluble and Nanoparticle-Conjugated Antigens Administered Intranasally - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OVA-bound nanoparticles induce OVA-specific IgG1, IgG2a, and IgG2b responses with low IgE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. P133-S An Improved Protocol of Coupling Synthetic Peptides to KLH for Antibody Production Using DMF - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5734064A - Process for the preparation of carboxylic acid succinimidyl esters - Google Patents [patents.google.com]

- 9. pnas.org [pnas.org]

- 10. Targeted Elimination of Immunodominant B Cells Drives the Germinal Center Reaction toward Subdominant Epitopes - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxy-3-nitrophenylacetic Acid: A Comprehensive Technical Guide

Introduction: From Immunological Hapten to Key Biomarker of Nitrative Stress

4-Hydroxy-3-nitrophenylacetic acid (NHPAA), a seemingly unassuming nitrated derivative of a tyrosine metabolite, holds a significant place in the annals of both immunology and the study of oxidative and nitrative stress. Its scientific journey begins in the mid-20th century, not as a molecule of intrinsic biological activity, but as a crucial tool for understanding the fundamental principles of the adaptive immune response. In this capacity, as the hapten known to immunologists as "NP" (nitrophenyl), it has been instrumental in elucidating the mechanisms of antibody affinity maturation and B-cell memory.

More recently, the discovery of its endogenous formation in humans has propelled NHPAA into a new and vital role: a key biomarker for nitrative stress, a pathological process implicated in a wide array of chronic diseases. This guide provides an in-depth technical overview of 4-Hydroxy-3-nitrophenylacetic acid, from its historical context and synthesis to its modern-day application as a clinical and research biomarker. We will explore the causality behind experimental choices in its synthesis and analysis, grounding all mechanistic claims and protocols in authoritative scientific literature.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of NHPAA is fundamental to its synthesis, purification, and analytical detection.

| Property | Value | Reference(s) |

| CAS Number | 10463-20-4 | |

| Molecular Formula | C₈H₇NO₅ | [1] |

| Molecular Weight | 197.14 g/mol | |

| Melting Point | 146-148 °C | |

| Appearance | Yellow to pale brown crystalline powder | [1] |

| Solubility | Soluble in ethanol | |

| SMILES String | C1=CC(=C(C=C1CC(=O)O)[O-])O | [1] |

| InChI Key | QBHBHOSRLDPIHG-UHFFFAOYSA-N | [1] |

Spectroscopic Data:

-

Mass Spectrometry (Electron Ionization): The mass spectrum of NHPAA is characterized by a molecular ion peak at m/z 197.[2] Key fragment ions are observed at m/z 152, corresponding to the loss of the carboxyl group (-COOH), and at m/z 106.[1][3]

-

¹H NMR (in Acetone-D6): The proton NMR spectrum provides characteristic signals for the aromatic protons, showing the substitution pattern, and a singlet for the methylene (-CH₂) protons of the acetic acid side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the hydroxyl (-OH), carboxylic acid (C=O and -OH), and nitro (-NO₂) functional groups.

Synthesis of 4-Hydroxy-3-nitrophenylacetic Acid: A Classic Nitration

The most common and historically significant method for the synthesis of NHPAA is the direct nitration of its precursor, 4-hydroxyphenylacetic acid (PHPA). This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry. The hydroxyl group of PHPA is an activating, ortho-, para-director, while the acetic acid side chain is a deactivating group. The nitration occurs at the position ortho to the powerful activating hydroxyl group.

Experimental Protocol: Nitration of 4-Hydroxyphenylacetic Acid

This protocol is a synthesis of established methods and provides a reliable procedure for the laboratory-scale preparation of NHPAA.[4][5]

Materials:

-

4-Hydroxyphenylacetic acid (PHPA)

-

Glacial acetic acid

-

Fuming nitric acid

-

Ethanol (for recrystallization)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a flask, dissolve 4-hydroxyphenylacetic acid (e.g., 4.00 g, 26.3 mmol) in glacial acetic acid (e.g., 25 mL).[4]

-

Cooling: Place the flask in an ice bath and cool the solution to approximately 10°C. This is a critical step to control the exothermic nitration reaction and minimize the formation of by-products.

-

Nitration: Slowly add fuming nitric acid (e.g., 1.36 mL) dropwise to the cooled solution with continuous stirring.[4] The slow addition is crucial to maintain the low temperature and prevent uncontrolled nitration. The solution will typically turn from yellow to brown, and a precipitate may begin to form.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 1 hour.[4]

-

Precipitation: Pour the reaction mixture into a larger volume of cold water (e.g., 1 L for a 50 g scale reaction) to precipitate the crude NHPAA product.[5]

-

Purification (Recrystallization): Collect the solid product by filtration and wash it with water. Recrystallize the crude product from ethanol to yield pure, yellow, needle-like crystals of 4-hydroxy-3-nitrophenylacetic acid.[4][5]

Characterization of the Product:

The identity and purity of the synthesized NHPAA should be confirmed by:

-

Melting point determination: Compare the observed melting point with the literature value (146-148 °C).

-

Spectroscopic analysis: Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra and compare them with reference data.

Caption: Dual pathways of endogenous NHPAA formation.

Quantitative Analysis of NHPAA in Biological Fluids

The measurement of NHPAA in urine provides a non-invasive method to assess systemic nitrative stress. Highly sensitive and specific methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for this purpose. [6][7]

Protocol Outline: LC-MS/MS Analysis of Urinary NHPAA

This is a generalized workflow based on published methods. [6][7]

-

Sample Preparation:

-

Urine samples are collected.

-

A stable isotope-labeled internal standard (e.g., deuterated NHPAA) is added to each sample for accurate quantification.

-

Samples are purified and enriched using solid-phase extraction (SPE) to remove interfering substances.

-

-

Chromatographic Separation:

-

The purified extract is injected into a high-performance liquid chromatography (HPLC) system.

-

NHPAA and the internal standard are separated from other urine components on a C18 column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile).

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

The instrument is operated in negative ion mode using selected reaction monitoring (SRM) for high specificity.

-

Specific precursor-to-product ion transitions for both NHPAA and its internal standard are monitored.

-

-

Quantification:

-

The concentration of NHPAA in the original urine sample is calculated from the ratio of the peak area of the analyte to that of the internal standard, by reference to a calibration curve.

-

Urinary NHPAA Levels:

The following table summarizes representative urinary concentrations of NHPAA.

| Population | Mean Urinary Concentration (± SD) | Reference(s) |

| Healthy Adults | 77.4 ± 60.8 pg/mL | [7] |

| Term Infants | Higher levels than preterm infants | [8] |

| Preterm Infants | Lower levels than term infants | [8] |

Note: Concentrations can be influenced by dietary nitrate intake. [9]

Conclusion and Future Directions

4-Hydroxy-3-nitrophenylacetic acid has evolved from a synthetic tool in immunology to a clinically relevant biomarker. Its dual origin from both the metabolism of nitrated proteins and the direct nitration of a common tyrosine metabolite makes it a comprehensive indicator of in vivo nitration chemistry. The robust and sensitive analytical methods now available for its quantification in urine position NHPAA as a valuable tool for researchers and clinicians studying diseases with a nitrative stress component, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. Future research will likely focus on further elucidating the specific enzymatic pathways involved in its formation and on validating its utility as a diagnostic or prognostic biomarker in large-scale clinical studies.

References

-

Mani, A. R., Pannala, A. S., Orie, N. N., Ollosson, R., Harry, D., Rice-Evans, C. A., & Moore, K. P. (2003). Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine. Biochemical Journal, 374(Pt 2), 521–527. [Link]

-

Chao, M.-R., Hsu, Y.-W., Liu, H.-H., Lin, J.-H., & Hu, C.-W. (2015). Simultaneous Detection of 3-Nitrotyrosine and 3-Nitro-4-hydroxyphenylacetic Acid in Human Urine by Online SPE LC-MS/MS and Their Association with Oxidative and Methylated DNA Lesions. Chemical Research in Toxicology, 28(5), 997–1006. [Link]

-

ResearchGate. (n.d.). (PDF) Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine. Retrieved January 4, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-nitrophenyl acetic acid. Retrieved January 4, 2026, from [Link]

-

Pannala, A. S., Mani, A. R., Rice-Evans, C. A., & Moore, K. P. (2006). pH-dependent nitration of para-hydroxyphenylacetic acid in the stomach. Free Radical Biology and Medicine, 41(6), 896–901. [Link]

-

Jacob, J., & Kelsoe, G. (1992). In situ studies of the primary immune response to (4-hydroxy-3-nitrophenyl)acetyl. II. A common clonal origin for periarteriolar lymphoid sheath-associated foci and germinal centers. The Journal of Experimental Medicine, 176(3), 679–687. [Link]

-

Mani, A. R., Pannala, A. S., Orie, N. N., Ollosson, R., Harry, D., Rice-Evans, C. A., & Moore, K. P. (2003). Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine. Biochemical Journal, 374(2), 521–527. [Link]

-

Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved January 4, 2026, from [Link]

-

Jennings, K. F. (1957). A new sequence for the conversion of an aromatic aldehyde into the next higher acid. A new synthesis of m-nitrophenylacetic acid. Journal of the Chemical Society (Resumed), 1512. [Link]

-

Rüegger, C. M., Bartmann, P., & Flemmer, A. W. (2007). Urinary excretion of the nitrotyrosine metabolite 3-nitro-4-hydroxyphenylacetic acid in preterm and term infants. Neonatology, 93(2), 122–126. [Link]

-

Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved January 4, 2026, from [Link]

-

Scribd. (n.d.). Preparation of 4-Nitrophenylacetonitrile and 4-Nitrophenylacetic Acid | PDF. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

-

Lab Results explained. (n.d.). 4-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine). Retrieved January 4, 2026, from [Link]

-

Takahama, U., Oniki, T., & Hirota, S. (2001). Nitration of the salivary component 4-hydroxyphenylacetic acid in the human oral cavity: enhancement of nitration under acidic conditions. Archives of Biochemistry and Biophysics, 389(1), 16–22. [Link]

-

ResearchGate. (n.d.). Urinary Excretion of the Nitrotyrosine Metabolite 3-Nitro-4-Hydroxyphenylacetic Acid in Preterm and Term Infants | Request PDF. Retrieved January 4, 2026, from [Link]

-

Zhao, H., Jiang, Z., Chang, X., Xue, H., Yahefu, W., & Zhang, X. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Physiology, 9, 753. [Link]

-

DeBose-Boyd, R. A., & Ye, J. (2019). Identification and Quantification by Targeted Metabolomics of Antibiotic-Responsive Urinary Phenolic Acids Derived from the Intestinal Microbiome. Pathogens and Immunity, 4(1), 81–101. [Link]

- Google Patents. (n.d.). US4329497A - Method for the production of 4-hydroxyphenylacetic acid.

-

ResearchGate. (n.d.). Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). tyrA/pheA.... Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid. Retrieved January 4, 2026, from [Link]

Sources

- 1. 4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-3-nitrophenylacetic acid [webbook.nist.gov]

- 3. 4-HYDROXY-3-NITROPHENYLACETIC ACID(10463-20-4) MS spectrum [chemicalbook.com]

- 4. 4-HYDROXY-3-NITROPHENYLACETIC ACID | 10463-20-4 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Simultaneous Detection of 3-Nitrotyrosine and 3-Nitro-4-hydroxyphenylacetic Acid in Human Urine by Online SPE LC-MS/MS and Their Association with Oxidative and Methylated DNA Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urinary excretion of the nitrotyrosine metabolite 3-nitro-4-hydroxyphenylacetic acid in preterm and term infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pH-dependent nitration of para-hydroxyphenylacetic acid in the stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxy-3-nitrophenylacetic acid CAS number 10463-20-4

An In-Depth Technical Guide to 4-Hydroxy-3-nitrophenylacetic Acid (CAS 10463-20-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Hydroxy-3-nitrophenylacetic acid (4H3NPAA), a key reagent and building block for researchers, chemists, and professionals in drug development and immunology. We will delve into its fundamental properties, synthesis, analytical validation, and critical applications, grounding all information in established scientific literature.

Core Compound Identity and Physicochemical Properties

4-Hydroxy-3-nitrophenylacetic acid, also known as (4-hydroxy-3-nitrophenyl)acetic acid, is a substituted phenylacetic acid derivative. The introduction of a nitro group (NO₂) ortho to the hydroxyl group (OH) on the phenyl ring is critical to its chemical reactivity and biological utility, particularly its function as a hapten.[1][2]

Chemical Structure

Caption: Chemical structure of 4-Hydroxy-3-nitrophenylacetic acid.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 4H3NPAA, which are essential for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 10463-20-4 | [3][4][5] |

| Molecular Formula | C₈H₇NO₅ | [2][6] |

| Molecular Weight | 197.14 g/mol | [2][3][4] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 146-148 °C | [1][3] |

| Solubility | Soluble in ethanol (5%) | [3] |

| InChI Key | QBHBHOSRLDPIHG-UHFFFAOYSA-N | [3][7] |

| SMILES | OC(=O)Cc1ccc(O)c(c1)=O | [3][4] |

Synthesis and Purification: A Validated Protocol

The most common and reliable method for synthesizing 4H3NPAA is through the electrophilic nitration of p-hydroxyphenylacetic acid. This reaction leverages the activating, ortho-para directing effect of the hydroxyl group. While both ortho and para positions are activated, the para position is already occupied by the acetic acid moiety, thus directing nitration to the ortho position.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of 4H3NPAA.

Detailed Synthesis Protocol

This protocol is a synthesized procedure based on established methods.[1][8] The rationale behind each step is provided to ensure reproducibility and understanding.

Materials:

-

p-Hydroxyphenylacetic acid

-

Glacial acetic acid

-

Fuming nitric acid

-

Ethyl acetate

-

Hexane (or Ethanol for recrystallization)

-

Ice bath, magnetic stirrer, filtration apparatus

Procedure:

-

Dissolution: In a flask, dissolve p-hydroxyphenylacetic acid (e.g., 4.00 g, 26.3 mmol) in glacial acetic acid (25 mL). The acetic acid serves as a solvent that is resistant to nitration under these conditions.

-

Cooling: Place the flask in an ice bath and cool the solution. This is a critical step to control the exothermic nitration reaction and prevent unwanted side products or runaway reactions.

-

Nitration: Slowly add fuming nitric acid (e.g., 1.36 mL) dropwise to the cooled solution while stirring. The slow addition ensures the temperature remains low.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction proceed for 1 hour. A color change from yellow to brown and the formation of a precipitate should be observed.[1]

-

Precipitation/Quenching: Pour the reaction mixture into a larger volume of cold water (e.g., 1 liter). This quenches the reaction and precipitates the less water-soluble product.[8]

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual acid.

-

Purification (Recrystallization): To achieve high purity, recrystallize the crude solid. Dissolve the solid in a minimal amount of hot ethyl acetate or ethanol and add hexane until turbidity is observed.[1][8] Allow the solution to cool slowly. Pure 4H3NPAA will crystallize as yellow, needle-like crystals.[1]

-

Drying: Collect the pure crystals by filtration and dry them under a vacuum. A typical yield is around 70%.[1]

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized 4H3NPAA before its use in further applications.

Spectroscopic and Analytical Data

The following table summarizes the expected analytical data for 4H3NPAA.

| Analysis Method | Expected Results | Source(s) |

| ¹H NMR | δ (CDCl₃-d₄/DMSO, 4:1): 3.50 (2H, s), 7.04 (1H, d, J = 9 Hz), 7.46 (1H, dd, J = 9, 3 Hz), 7.94 (1H, d, J = 3 Hz) | [1] |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 197. Key Fragments: m/z 152, 106. | [9][10] |

| IR Spectroscopy | Characteristic peaks for O-H, C=O (acid), and N-O (nitro) stretches. | [2][7] |

| Purity (Assay) | ≥98% (typically by titration or GC) | [6][11] |

Key Applications in Research and Development

4H3NPAA is not just a simple chemical; it is a versatile tool with significant applications, particularly in immunology and as a biomarker.

Hapten in Immunological Studies

A primary application of 4H3NPAA is its role as a hapten.[1][2] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The nitro- and hydroxyl-substituted phenyl ring is a well-characterized epitope for studying antibody affinity and the humoral immune response.

-

Mechanism: When conjugated to a carrier protein (e.g., Chicken Gamma Globulin - CGG), the 4H3NPAA moiety (often referred to as NP for nitrophenyl) becomes immunogenic.[12] This NP-CGG conjugate can be used to immunize model organisms, leading to the production of anti-NP antibodies.

-

Application: Researchers use this system to study fundamental processes like antibody affinity maturation, class switching, and the generation of memory B cells.[3]

Caption: Role of 4H3NPAA as a hapten in generating an immune response.

Metabolite and Biomarker

4H3NPAA is a known metabolite of nitrotyrosine, which is a marker for oxidative stress.[1][13] It can also be formed by the nitration of p-hydroxyphenylacetic acid (a tyrosine metabolite) in vivo.[13] Therefore, its detection and quantification in biological fluids like urine can serve as a biomarker for studying diseases associated with nitrosative stress.[13]

Synthetic Intermediate

4H3NPAA is also used as a starting material for the synthesis of other molecules. For instance, it has been used to synthesize 4-hydroxy-3-nitrophenylacetyl caproic acid.[1][3]

Safety, Handling, and Storage

Proper handling of 4H3NPAA is crucial for laboratory safety.

Hazard Identification

Based on GHS classifications, 4-Hydroxy-3-nitrophenylacetic acid is considered hazardous.[2]

-

Pictogram: Warning

-

Hazard Statements:

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[15][16]

-

Personal Protective Equipment (PPE):

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Keep away from strong oxidizing agents.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14][15]

Conclusion

4-Hydroxy-3-nitrophenylacetic acid (CAS 10463-20-4) is a compound of significant utility in scientific research. Its well-defined synthesis, distinct physicochemical properties, and, most importantly, its role as a hapten make it an indispensable tool in the field of immunology for dissecting the complexities of the humoral immune response. Furthermore, its connection to nitrotyrosine metabolism provides a valuable avenue for biomarker research. Adherence to established protocols for its synthesis, characterization, and safe handling will ensure its effective and safe application in advancing scientific discovery.

References

-

Synthesis of 4-hydroxy-3-nitrophenyl acetic acid. PrepChem.com. [Link]

-

Chemical Properties of 4-Hydroxy-3-nitrophenylacetic acid (CAS 10463-20-4). Cheméo. [Link]

-

4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5. PubChem. [Link]

-

4-Hydroxy-3-nitrophenylacetic acid - IR Spectrum. NIST WebBook. [Link]

-

4-Hydroxy-3-nitrophenylacetic acid - Mass Spectrum. NIST WebBook. [Link]

-

4-Hydroxy-3-nitrophenylacetic acid - 1H NMR Spectrum. SpectraBase. [Link]

-

Showing metabocard for 4-hydroxy-3-nitrophenylacetate (HMDB0062403). Human Metabolome Database. [Link]

- Method for the production of 4-hydroxyphenylacetic acid.

-

4-Hydroxy-3-nitrophenylacetic acid. RayBiotech. [Link]

-

p-NITROPHENYLACETIC ACID. Organic Syntheses. [Link]

-

4-Hydroxy-3-nitrophenylacetyl-CGG. Creative Biolabs. [Link]

- Method for purification of 4-hydroxyacetophenone.

- Purification method of p-nitrophenylacetic acid.

Sources

- 1. 4-HYDROXY-3-NITROPHENYLACETIC ACID | 10463-20-4 [chemicalbook.com]

- 2. 4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-3-nitrophenylacetic acid 99 10463-20-4 [sigmaaldrich.com]

- 4. 4-Hydroxy-3-nitrophenylacetic acid (CAS 10463-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. CAS RN 10463-20-4 | Fisher Scientific [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. 4-Hydroxy-3-nitrophenylacetic acid [webbook.nist.gov]

- 8. prepchem.com [prepchem.com]

- 9. 4-HYDROXY-3-NITROPHENYLACETIC ACID(10463-20-4) MS [m.chemicalbook.com]

- 10. 4-Hydroxy-3-nitrophenylacetic acid [webbook.nist.gov]

- 11. A13858.14 [thermofisher.com]

- 12. 4-Hydroxy-3-nitrophenylacetyl-CGG - Creative Biolabs [creative-biolabs.com]

- 13. Human Metabolome Database: Showing metabocard for 4-hydroxy-3-nitrophenylacetate (HMDB0062403) [hmdb.ca]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

The Spectroscopic Signature of 4-Hydroxy-3-nitrophenylacetic Acid: A Technical Guide

Introduction: Unveiling the Molecular Identity

4-Hydroxy-3-nitrophenylacetic acid is a compound of significant interest in various fields, including its use as a hapten in immunological studies and as a potential building block in the synthesis of more complex molecules.[1] The precise structural elucidation and confirmation of its identity are paramount for any research or development application. This technical guide provides an in-depth analysis of the spectral data of 4-Hydroxy-3-nitrophenylacetic acid, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic characteristics of this molecule.

The structural integrity of a compound is the bedrock of its function. In the realm of drug development and scientific research, an unambiguous confirmation of a molecule's structure is not merely a preliminary step but a continuing necessity. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing us to map the connectivity of atoms and the functional groups they form. For a molecule like 4-Hydroxy-3-nitrophenylacetic acid, with its substituted aromatic ring and carboxylic acid moiety, each spectroscopic method offers a unique piece of the structural puzzle.

This guide is structured to provide not just the spectral data itself, but also the scientific rationale behind the interpretation. By understanding the "why" behind the peaks and signals, researchers can gain a deeper and more applicable knowledge of spectroscopic analysis.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectral data, the following atom numbering scheme will be used for 4-Hydroxy-3-nitrophenylacetic acid throughout this guide.

Caption: Molecular structure of 4-Hydroxy-3-nitrophenylacetic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the determination of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. The ¹H NMR spectrum of 4-Hydroxy-3-nitrophenylacetic acid is characterized by signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxy-3-nitrophenylacetic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-D₆, or a mixture of CDCl₃-d₄ and DMSO-d₆) in a 5 mm NMR tube.[2] The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -OH and -COOH).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons, especially the acidic protons.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~10-12 | broad singlet | - | 2H | -COOH and Ar-OH |

| 7.94 | d | 3 | 1H | H-2 |

| 7.46 | dd | 9, 3 | 1H | H-6 |

| 7.04 | d | 9 | 1H | H-5 |

| 3.50 | s | - | 2H | -CH₂- |

Data obtained in a 4:1 mixture of CDCl₃-d₄ and DMSO. Chemical shifts can vary depending on the solvent and concentration.[3]

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 7.0-8.0 ppm): The three protons on the aromatic ring appear as distinct signals due to their unique electronic environments.

-

The proton at the C-2 position (H-2), being ortho to the electron-withdrawing nitro group, is the most deshielded and appears as a doublet at 7.94 ppm with a small coupling constant (J = 3 Hz) due to meta-coupling with H-6.

-

The proton at the C-6 position (H-6) is split by both the ortho proton (H-5) and the meta proton (H-2), resulting in a doublet of doublets at 7.46 ppm with coupling constants of J = 9 Hz (ortho) and J = 3 Hz (meta).

-

The proton at the C-5 position (H-5), ortho to the electron-donating hydroxyl group, is the most shielded of the aromatic protons and appears as a doublet at 7.04 ppm with a large ortho-coupling constant (J = 9 Hz) from H-6.

-

-

Aliphatic Region (δ 3.50 ppm): The two protons of the methylene group (-CH₂-) are chemically equivalent and are not coupled to any neighboring protons, thus they appear as a sharp singlet at 3.50 ppm.

-

Labile Protons (δ ~10-12 ppm): The protons of the carboxylic acid (-COOH) and the phenolic hydroxyl (-OH) groups are acidic and their chemical shifts are highly dependent on solvent, concentration, and temperature. They typically appear as broad singlets and their signals can be confirmed by D₂O exchange, where the signals will disappear.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg, in a suitable deuterated solvent.[2]

-

Instrument Setup: Use a 100 MHz or higher NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Employ a standard proton-decoupled pulse sequence.

-

Set a spectral width that encompasses all expected carbon resonances (typically 0-200 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

¹³C NMR Data Summary (Predicted and Literature-Based)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C-8 (-COOH) | Carboxylic acid carbonyl carbon. |

| ~155 | C-4 (C-OH) | Aromatic carbon attached to the hydroxyl group. |

| ~140 | C-3 (C-NO₂) | Aromatic carbon attached to the nitro group. |

| ~130 | C-1 | Quaternary aromatic carbon. |

| ~128 | C-6 | Aromatic methine carbon. |

| ~125 | C-2 | Aromatic methine carbon. |

| ~118 | C-5 | Aromatic methine carbon. |

| ~40 | C-7 (-CH₂-) | Methylene carbon. |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents. The carboxylic acid carbonyl carbon (C-8) will be the most downfield signal. The aromatic carbons will appear in the typical range of 110-160 ppm, with their specific shifts determined by the attached functional groups. The methylene carbon (C-7) will be the most upfield signal.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common.[4] A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-2500 (broad) | O-H stretch | Carboxylic acid and Phenol |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1530, ~1350 | N-O asymmetric & symmetric stretch | Nitro group |

| ~1250 | C-O stretch | Phenol |

Data is based on typical values for the respective functional groups and publicly available spectra.[5]

Interpretation of the IR Spectrum

The IR spectrum of 4-Hydroxy-3-nitrophenylacetic acid provides clear evidence for its key functional groups:

-

O-H Stretching: A very broad absorption band from approximately 3500 to 2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid, which overlaps with the O-H stretch of the phenolic group.

-

C=O Stretching: A strong, sharp absorption peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

Nitro Group Stretching: Two distinct, strong absorptions are expected for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

-

Aromatic C=C Stretching: Absorptions in the 1600-1480 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O Stretching: The C-O stretching of the phenolic hydroxyl group is expected to appear around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectrometry Data Summary

| m/z | Proposed Fragment |

| 197 | [M]⁺ (Molecular Ion) |

| 152 | [M - COOH]⁺ |

| 106 | [M - COOH - NO₂]⁺ |

Data obtained from GC-MS analysis.[1]

Interpretation of the Mass Spectrum and Fragmentation Pathway

The mass spectrum of 4-Hydroxy-3-nitrophenylacetic acid shows a molecular ion peak [M]⁺ at m/z 197, which corresponds to its molecular weight (197.14 g/mol ).[1] The fragmentation pattern provides valuable structural information.

Caption: Proposed fragmentation pathway of 4-Hydroxy-3-nitrophenylacetic acid in EI-MS.

A primary fragmentation event is the loss of the carboxylic acid group (-COOH), a common fragmentation for carboxylic acids, resulting in a fragment ion at m/z 152. This is often a prominent peak in the spectrum.[6] A subsequent fragmentation of this ion involves the loss of the nitro group (-NO₂), leading to the formation of a fragment at m/z 106.

Conclusion: A Coherent Spectroscopic Portrait

The collective analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and self-validating spectroscopic profile of 4-Hydroxy-3-nitrophenylacetic acid. The ¹H NMR spectrum clearly delineates the substitution pattern on the aromatic ring and the presence of the acetic acid side chain. The IR spectrum confirms the presence of the key functional groups: the carboxylic acid, the phenol, and the nitro group. The mass spectrum establishes the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. While a complete, peer-reviewed assignment of the ¹³C NMR spectrum was not found in the public domain, the predicted chemical shifts align well with the known structure. This guide serves as a valuable resource for scientists and researchers, enabling the confident identification and characterization of 4-Hydroxy-3-nitrophenylacetic acid in their work.

References

-

ResearchGate. (n.d.). Figure S15. FTIR spectrum of N-butyl-2-phenylacetamide (3). Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

NIST. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

NIST. (n.d.). Benzeneacetic acid. Retrieved from [Link]

-

National Institutes of Health. (2015). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

NIST. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. Retrieved from [Link]

Sources

- 1. 4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Sample Preparation Guidelines For Various Analytical Instruments - Kintek Solution [kindle-tech.com]

- 4. Phenylacetic acid(103-82-2)IR [chemicalbook.com]

- 5. 4-Hydroxy-3-nitrophenylacetic acid [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility and Stability of 4-Hydroxy-3-nitrophenylacetic Acid for Researchers and Drug Development Professionals

Foreword: Understanding the Critical Role of Physicochemical Properties in Drug Development

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's fundamental physicochemical properties is paramount. These characteristics, primarily solubility and stability, form the bedrock upon which successful formulation, analytical method development, and ultimately, therapeutic efficacy are built. This guide provides an in-depth technical exploration of 4-Hydroxy-3-nitrophenylacetic acid, a molecule of interest in various research contexts, including as a hapten in immunological studies. As a Senior Application Scientist, my objective is to not only present data but to also provide the scientific rationale behind the experimental approaches, ensuring a self-validating and trustworthy resource for fellow scientists and researchers.

Physicochemical Properties of 4-Hydroxy-3-nitrophenylacetic Acid: A Snapshot

A foundational understanding of the intrinsic properties of 4-Hydroxy-3-nitrophenylacetic acid is essential before delving into its solubility and stability profiles.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₅ | [1] |

| Molecular Weight | 197.14 g/mol | [2] |

| Appearance | Yellow crystalline powder | [3] |

| Melting Point | 146-148 °C | [2] |

| pKa (predicted) | Carboxylic Acid: ~3.02-4.25, Phenolic Hydroxyl: ~7.1 | [4][5] |

The presence of both a carboxylic acid and a phenolic hydroxyl group, along with a nitro group, dictates the molecule's polarity, hydrogen bonding capabilities, and reactivity, all of which are critical determinants of its solubility and stability.

Solubility Profile: A Multi-faceted Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. Here, we explore the solubility of 4-Hydroxy-3-nitrophenylacetic acid in both aqueous and organic media.

Aqueous Solubility and the Influence of pH

The ionization state of 4-Hydroxy-3-nitrophenylacetic acid, governed by the pH of the aqueous medium and its pKa values, significantly impacts its solubility.

-

At low pH (pH < 2): Both the carboxylic acid and the phenolic hydroxyl group will be predominantly protonated (non-ionized). In this state, the molecule is at its least polar, and its aqueous solubility is expected to be minimal. It is described as "slightly soluble" in water under neutral conditions.[5]

-

At intermediate pH (pH 4-6): The carboxylic acid group (pKa ~3.02-4.25) will be largely deprotonated (ionized), forming a carboxylate anion.[4][5] This will increase the molecule's polarity and, consequently, its aqueous solubility.

-

At high pH (pH > 8): Both the carboxylic acid and the phenolic hydroxyl group (pKa ~7.1) will be deprotonated, resulting in a dianionic species. This highly polar form is expected to exhibit the highest aqueous solubility.

Experimental Protocol: pH-Dependent Aqueous Solubility Determination

This protocol outlines a standardized shake-flask method for quantitatively determining the pH-dependent solubility.

Causality: The shake-flask method is a gold-standard technique that ensures equilibrium is reached between the solid compound and the solvent, providing a reliable measure of thermodynamic solubility.

-

Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate buffers) at a constant ionic strength.

-

Sample Preparation: Add an excess amount of 4-Hydroxy-3-nitrophenylacetic acid to vials containing each buffer solution. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solids.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of dissolved 4-Hydroxy-3-nitrophenylacetic acid using a validated stability-indicating HPLC-UV method (see Section 4).

-

Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) as a function of pH.

Diagram: Workflow for pH-Dependent Solubility Determination

Caption: Potential degradation pathways under stress conditions.

A Stability-Indicating HPLC Method: The Cornerstone of Accurate Analysis

A robust, stability-indicating analytical method is essential for accurately quantifying 4-Hydroxy-3-nitrophenylacetic acid in the presence of its degradation products, process impurities, and excipients.

Expertise & Experience: The choice of a reversed-phase HPLC method with UV detection is based on the physicochemical properties of the analyte (aromatic, chromophoric) and is the industry standard for this type of analysis. The proposed method parameters are selected to provide good resolution and peak shape for both the parent compound and its potential degradation products, which are likely to have different polarities.

Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides a low pH to ensure the carboxylic acid is protonated, leading to better retention and peak shape. |

| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |

| Gradient | 10-90% B over 20 minutes | A gradient elution is necessary to separate the parent compound from potentially more polar or less polar degradation products. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides good reproducibility and can improve peak shape. |

| Detection Wavelength | ~280 nm and/or ~350 nm | Based on the expected UV absorbance of a nitrophenol. A photodiode array (PDA) detector is recommended for method development to identify the optimal wavelength and assess peak purity. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of 4-Hydroxy-3-nitrophenylacetic acid in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a defined period. Neutralize the solution before injection.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Heat the stock solution at 60°C for a defined period.

-

Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using the proposed HPLC method.

-

Data Evaluation:

-

Assess the chromatograms for the appearance of new peaks (degradation products).

-

Ensure that the main peak of 4-Hydroxy-3-nitrophenylacetic acid is well-resolved from all degradation peaks.

-

Perform peak purity analysis using a PDA detector to confirm that the parent peak is not co-eluting with any degradants.

-

Diagram: HPLC Method Development and Forced Degradation Workflow

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the solubility and stability of 4-Hydroxy-3-nitrophenylacetic acid, grounded in fundamental scientific principles and established experimental methodologies. The provided protocols and theoretical framework serve as a robust starting point for researchers and drug development professionals.